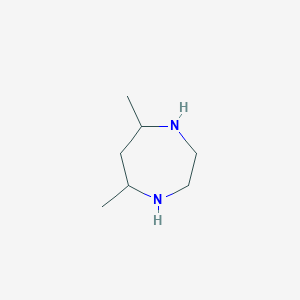

5,7-Dimethyl-1,4-diazepane

Description

Significance of Seven-Membered Nitrogen Heterocycles in Chemical Research

Seven-membered heterocycles, particularly those containing nitrogen atoms, represent a crucial area of study in heterocyclic chemistry. numberanalytics.com Their ring size affords a balance of flexibility and rigidity, enabling them to adopt specific conformations that can be advantageous for interacting with biological targets. smolecule.com This has led to their incorporation into a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. numberanalytics.com The unique three-dimensional arrangements of these rings are often key to their function.

Diazepanes are seven-membered heterocyclic rings that include two nitrogen atoms. numberanalytics.com The relative positions of these nitrogen atoms give rise to different isomers, such as 1,2-diazepane, 1,3-diazepane, and the particularly significant 1,4-diazepane. wordpress.com The 1,4-diazepane structure, also known as homopiperazine, is a core component in numerous compounds with diverse applications. wikipedia.orgscirp.org

The seven-membered ring of 1,4-diazepanes is not planar and exhibits significant conformational flexibility. smolecule.com These rings typically adopt non-planar conformations like chair and twist-boat forms to minimize steric strain. smolecule.comnih.govnih.gov Studies using techniques such as NMR spectroscopy and X-ray crystallography have revealed that 1,4-diazepane derivatives can exist in dynamic equilibrium between different conformational states. smolecule.comnih.gov The specific conformation adopted can be influenced by the nature and position of substituents on the ring. nih.gov For instance, the seven-membered 1,4-diazepine ring in one derivative was found to adopt a twist chair conformation. nih.gov

Historical Context of 5,7-Dimethyl-1,4-Diazepane and Related Structures

The study of diazepanes has evolved with the development of new synthetic methodologies. The synthesis of the 1,4-diazepane ring is a key step in the production of various important compounds.

The synthesis of substituted 1,4-diazepanes has been an area of active research. Early methods often involved the cyclization of appropriate linear precursors. More recent and efficient methods have been developed, including domino processes that allow for the synthesis of 1,4-diazepanes from simple starting materials in a step- and atom-economical manner. acs.orgnih.govresearchgate.net For example, a protocol involving the in situ generation of an aza-Nazarov reagent followed by intramolecular aza-Michael cyclization has been described. acs.orgnih.govresearchgate.net Another approach involves the condensation of 1,3-diketones with diamines. rsc.org The synthesis of chiral 1,4-diazepanes has also been achieved through methods like asymmetric reductive amination. hsppharma.comresearchgate.net

The synthesis of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine has been achieved through the condensation of 3-(phenyldiazenyl)pentane-2,4-dione and ethane-1,2-diamine. growingscience.com

The this compound structure has been recognized and studied in various contexts. For instance, the thermally annealed solid-state polymerization of 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine has been investigated using NMR spectroscopy. tandfonline.comresearchgate.net The crystal structure of a picrate (B76445) salt of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine has also been reported, providing detailed information about its three-dimensional structure. nih.gov In this structure, the seven-membered 1,4-diazepine ring was found to exist in a twist chair conformation. nih.gov

Interactive Data Table: Physicochemical Properties of 1,4-Diazepane and Related Compounds

| Compound Name | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) |

| 1,4-Diazepane | 1,4-Diazepane | C5H12N2 | 100.165 |

| This compound | This compound | C7H16N2 | 128.22 |

| 1,4-Ditosyl-1,4-diazepane | 1,4-bis-(4-methylphenyl)sulfonyl-1,4-diazepane | C19H24N2O4S2 | 408.5 |

| 1,4-Diazepane-2,5-dione | 1,4-diazepane-2,5-dione | C5H8N2O2 | 128.13 |

| 5,7-Dimethyl-2,3-dihydro-1H- nih.govdiazepine (B8756704) | 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepine | C7H12N2 | 124.19 |

Note: Data for this compound is based on its chemical formula. Data for other compounds is sourced from PubChem and other chemical databases. wikipedia.orgnih.govnih.govnih.govscbt.com

Structure

3D Structure

Properties

IUPAC Name |

5,7-dimethyl-1,4-diazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-6-5-7(2)9-4-3-8-6/h6-9H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBRAFCMQLHSOQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NCCN1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemoenzymatic Approaches for 5,7 Dimethyl 1,4 Diazepane and Its Structural Analogs

Classical Organic Synthetic Routes to the 1,4-Diazepane Core

The synthesis of the 1,4-diazepane scaffold, a key structural motif in many biologically active compounds, has been an area of significant interest for synthetic organic chemists. Various classical methodologies have been developed to construct this seven-membered ring system, ranging from direct condensation reactions to more complex multi-step strategies.

Cyclocondensation Reactions in 1,4-Diazepane Ring Formation

Cyclocondensation reactions represent a direct and widely utilized method for the formation of the 1,4-diazepane ring. This approach typically involves the reaction of a 1,2-diamine with a 1,3-dicarbonyl compound or its equivalent. The reaction proceeds through the formation of a di-imine intermediate, which then undergoes cyclization to form the seven-membered ring.

A notable example is the synthesis of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine derivatives. In a study, various 3-(phenyldiazenyl)pentane-2,4-diones were treated with ethane-1,2-diamine in the presence of zinc oxide nanoparticles (ZnO NPs) as a heterogeneous catalyst. growingscience.com This method provides a facile and environmentally friendly route to these diazepine (B8756704) derivatives in good yields. growingscience.com The reaction is typically carried out under reflux conditions, and the catalyst can be recovered and reused. growingscience.com

The synthesis of 2,3-dihydro-1H-1,5-benzodiazepines has also been achieved through the cyclocondensation of o-phenylenediamine (B120857) with various ketones using anhydrous stannous chloride as a catalyst. researchgate.net This method is advantageous due to the use of an inexpensive catalyst, mild reaction conditions, and rapid reaction times. researchgate.net

Table 1: Examples of Cyclocondensation Reactions for 1,4-Diazepane Analogs

| Diamine Reactant | Dicarbonyl/Ketone Reactant | Catalyst/Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Ethane-1,2-diamine | 3-(Phenyldiazenyl)pentane-2,4-dione | ZnO NPs, Reflux | 5,7-dimethyl-6-(phenyldiazenyl)-3,6-dihydro-2H-1,4-diazepine | Good | growingscience.com |

| o-Phenylenediamine | Acetone | Anhydrous SnCl₂, Reflux | 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine | 85 | researchgate.net |

| o-Phenylenediamine | Cyclohexanone | Anhydrous SnCl₂, Reflux | Spiro[cyclohexane-1,2'-[2,3-dihydro-1H-1,5-benzodiazepine]] | 92 | researchgate.net |

Intramolecular Cyclization Strategies

Intramolecular cyclization represents another powerful strategy for the synthesis of the 1,4-diazepane ring. These methods involve the formation of a linear precursor containing the necessary diamine functionality and a reactive group that can undergo ring closure.

The Fukuyama-Mitsunobu reaction is a reliable method for the formation of cyclic amines through the intramolecular cyclization of a nosyl-protected amino alcohol. This reaction has been successfully applied to the synthesis of chiral 1,4-diazepanes. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate for a Rho-kinase inhibitor, was achieved via an intramolecular Fukuyama-Mitsunobu cyclization of an N-nosyl diamino alcohol. researchgate.netresearchgate.net This approach starts from commercially available (S)- or (R)-2-aminopropan-1-ol and allows for the synthesis of enantiomerically pure 1,4-diazepanes. researchgate.netresearchgate.net The reaction typically employs a phosphine (B1218219) reagent, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). researchgate.netnih.gov

Table 2: Fukuyama-Mitsunobu Cyclization for 1,4-Diazepane Analogs

| Precursor | Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|

| N-Nosyl diamino alcohol derived from (S)-2-aminopropan-1-ol | PPh₃, DIAD | (S)-tert-Butyl 3-methyl-1,4-diazepane-1-carboxylate | Not specified | researchgate.netresearchgate.net |

| Nosylamide-activated aziridine-derived amino alcohol | PPh₃, DEAD | Optically pure N-Boc- or N-Ns-protected piperazines and diazepanes | Not specified | researchgate.netresearchgate.net |

Carbodiimide-mediated coupling reactions are widely used for amide bond formation and can be effectively employed for the intramolecular cyclization of amino acids to form lactams, including the 1,4-diazepan-2-one (B1253349) core. Reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in combination with an additive like 1-hydroxybenzotriazole (B26582) (HOBt), facilitate the cyclization of a linear dipeptide precursor containing both an amine and a carboxylic acid functionality.

This strategy has been utilized in the synthesis of 1,2,4-trisubstituted 1,4-diazepanes starting from enantiomerically pure amino acids. researchgate.netresearchgate.net The key step in forming the seven-membered ring is the intramolecular EDC coupling of a linear amino acid precursor. researchgate.net This method allows for the introduction of various substituents at different positions of the diazepane ring, enabling the exploration of structure-activity relationships for medicinal chemistry applications. researchgate.netresearchgate.net

Table 3: EDC-Mediated Intramolecular Cyclization for 1,4-Diazepane Analogs

| Precursor | Coupling Reagent | Additive | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Linear amino acid precursor (e.g., from (S)-alanine) | EDC | HOBt | (S)-1-Benzyl-4-butyl-2-methyl-1,4-diazepane | Not specified | researchgate.netresearchgate.net |

| Linear amino acid precursor (e.g., from (S)-leucine) | EDC | HOBt | (S)-1-Benzyl-4-butyl-2-isobutyl-1,4-diazepane | Not specified | researchgate.netresearchgate.net |

Multicomponent Reaction (MCR) Approaches to Functionalized Diazepanes

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules in a single step from three or more starting materials. researchgate.net The Ugi four-component reaction (U-4CR) is a prominent example of an MCR that has been applied to the synthesis of diazepane derivatives.

In one approach, a Ugi reaction is followed by a subsequent intramolecular reaction to form the diazepane ring. For instance, 1-sulfonyl 1,4-diazepan-5-ones have been synthesized through a two-step sequence involving a Ugi reaction followed by an intramolecular nucleophilic substitution. nih.gov The initial Ugi adduct can undergo cyclization under various conditions to yield the desired diazepane scaffold. nih.gov Another example involves the reaction of 1,3-diamines, carbonyl compounds, and isocyanides to produce 2-amino-tetrahydro-1,4-diazepines. scispace.com

Table 4: Multicomponent Reactions for the Synthesis of 1,4-Diazepane Analogs

| Components | Reaction Type | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1,3-Diamine, Carbonyl compound, Isocyanide | Ugi-type MCR | 2-Amino-tetrahydro-1,4-diazepine | Not specified | scispace.com |

| Amine, Aldehyde, Isocyanide, Carboxylic acid | Ugi-4CR followed by cyclization | 1-Sulfonyl 1,4-diazepan-5-one (B1224613) | High | nih.gov |

| Pyrazole-3-carbaldehydes, Primary amines, 3-Substituted propiolic acids, Isocyanides | Ugi-4CR followed by silver-catalyzed heteroannulation | Pyrazolo[1,5-a] researchgate.netmdpi.comdiazepine scaffolds | Up to 98 | researchgate.net |

Annulation Reactions for Diazepane Construction

Annulation reactions, which involve the formation of a new ring onto a pre-existing one, provide another versatile route to diazepine-containing systems. These reactions often proceed through cycloaddition pathways.

A [4+3] annulation reaction has been developed for the synthesis of diazepine-containing spiroindolines. nih.govbeilstein-journals.org This method involves the base-mediated reaction of α-halogenated N-acylhydrazones with isatin-derived Morita-Baylis-Hillman (MBH) carbonates. nih.govbeilstein-journals.org The reaction proceeds through the in situ generation of an allylic ylide, followed by nucleophilic substitution, Michael addition, and elimination processes to construct the diazepine ring fused to the spirooxindole core. nih.govbeilstein-journals.org While this example leads to a more complex fused system, the underlying principle of forming a seven-membered ring via annulation is a key strategy in heterocyclic synthesis.

Another approach involves a domino process starting from simple materials like 1,2-diamines and alkyl 3-oxohex-5-enoates, which can be performed under solvent-free conditions. researchgate.net The key step is the in situ generation of an aza-Nazarov reagent and its subsequent intramolecular aza-Michael cyclization to form the 1,4-diazepane ring. researchgate.net

Table 5: Annulation Reactions for the Synthesis of Diazepane Analogs

| Reactants | Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| α-Halogenated N-acylhydrazones and Isatin-derived MBH carbonates | [4+3] Annulation | Base-mediated (e.g., DABCO) | Spiro[indoline-3,5'- researchgate.netdiva-portal.orgdiazepine] derivatives | 63-77 | nih.govbeilstein-journals.org |

| 1,2-Diamines and Alkyl 3-oxohex-5-enoates | Domino aza-Nazarov/aza-Michael cyclization | Solvent-free | 1,4-Diazepanes | Not specified | researchgate.net |

| N-indolyl phenylacrylamides and aroyl chlorides | Photoredox-catalyzed cascade cyclization | Visible light, photocatalyst | Indole-fused 1,4-diazepinones | 51-99 |

Solid-Phase Organic Synthesis (SPOS) of 1,4-Diazepane Scaffolds

Solid-phase organic synthesis (SPOS) has emerged as a powerful technique for the generation of libraries of 1,4-diazepane derivatives for high-throughput screening in drug discovery. researchgate.net This methodology involves attaching a starting material to a solid support (resin), carrying out a series of reactions, and then cleaving the final product from the support. researchgate.net A key advantage of SPOS is the simplification of purification, as excess reagents and by-products can be removed by simple filtration and washing of the resin.

One established method for the solid-phase synthesis of 1,4-diazepanes starts from enantiomerically pure amino acids attached to a solid support. researchgate.net For example, (S)-alanine or (S)-leucine can be immobilized on a resin via reductive amination. A sequence of reactions is then performed on the solid support to construct the diazepane ring. The final 1,2,4-trisubstituted 1,4-diazepanes are then cleaved from the resin and can be further modified. researchgate.net

The synthesis of 1,4-benzodiazepine-2,5-diones on a solid phase has also been well-documented. This approach allows for the incorporation of diversity from three commercially available components: anthranilic acids, α-amino esters, and alkylating agents. researchgate.net However, the formation of 1,4-diazepine-2,5-dione rings can sometimes occur as an undesirable side reaction during the solid-phase synthesis of peptides containing aspartic acid β-benzyl ester. nih.gov This side reaction proceeds through an aspartimide intermediate and its rate is influenced by the amino acid sequence around the aspartic acid residue. nih.gov While problematic in peptide synthesis, this observation provides a potential synthetic route to diazepine-containing peptidomimetics. nih.gov

The Stille coupling reaction has also been adapted for the solid-phase synthesis of 1,4-benzodiazepine (B1214927) derivatives, allowing for the introduction of structural diversity. growingscience.com This highlights the versatility of SPOS in creating complex heterocyclic scaffolds.

Table 2: Key Steps in a Representative Solid-Phase Synthesis of 1,2,4-Trisubstituted 1,4-Diazepanes

| Step | Description | Purpose | Reference |

| 1 | Reductive amination of an amino acid onto a solid support. | Immobilization of the starting material. | researchgate.net |

| 2 | N-acylation with a protected amino acid. | Introduction of the second nitrogen atom and a point of diversity. | researchgate.net |

| 3 | Deprotection of the second amino group. | Preparation for cyclization. | researchgate.net |

| 4 | Intramolecular cyclization (e.g., using EDC coupling). | Formation of the seven-membered diazepane ring. | researchgate.net |

| 5 | Cleavage from the solid support. | Release of the diazepane scaffold. | researchgate.net |

| 6 | Reductive alkylation in solution. | Further derivatization to introduce the third substituent. | researchgate.net |

Derivatization and Functionalization Strategies of the 5,7-Dimethyl-1,4-Diazepane Core

The nitrogen atoms of the this compound core are nucleophilic and can be readily functionalized through alkylation and acylation reactions. These modifications are crucial for modulating the physicochemical and pharmacological properties of the resulting compounds.

Alkylation of the nitrogen atoms can be achieved using various alkylating agents, such as alkyl halides or via reductive amination. For instance, substitution at the N-1 position of a diazepine ring with alkyl, haloalkyl, or aminoalkyl groups can influence biological activity. imperfectpharmacy.in In the context of benzodiazepines, N-alkylation can reduce polarity and increase lipophilicity. imperfectpharmacy.in

Acylation of the nitrogen atoms is typically performed using acyl chlorides or acid anhydrides. This introduces an amide functionality, which can act as a hydrogen bond donor or acceptor, potentially influencing receptor binding. In the development of selective 5-HT2C receptor agonists, the introduction of a secondary amide at the 8-position of a 6,5,7-tricyclic benzodiazepine (B76468) scaffold was a key step in achieving unprecedented selectivity. acs.org The nature of the amide is critical, as primary amides were found to be less active, and dimethyl amides were inactive. acs.org A general method for the synthesis of 1,4-diazepanes involves a domino process starting from 1,2-diamines and alkyl 3-oxohex-5-enoates, which can be performed under solvent-free conditions. nih.gov

Functionalization at the carbon centers of the this compound ring allows for the introduction of various substituents, which can significantly impact the molecule's properties. The methyl groups at the 5- and 7-positions are derived from the precursor used in the synthesis, often a 1,3-diketone like acetylacetone (B45752) in the condensation with a diamine.

Strategies for functionalization at other carbon positions often rely on the synthesis of precursors with the desired functionality already in place. For example, using substituted diamines or diketones in the initial cyclization reaction allows for the introduction of substituents on the carbon backbone.

A different approach involves the synthesis of diazepine derivatives with functional groups that can be further manipulated. For instance, the synthesis of 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles is achieved through sequential aldol (B89426) condensation reactions of 5,7-dimethyl-6H-1,4-diazepines with aromatic aldehydes. researchgate.netresearchgate.net The resulting styryl groups and dicarbonitrile functionalities offer multiple sites for further chemical transformations.

Post-cyclization modifications refer to chemical transformations performed on the pre-formed 1,4-diazepane ring. These strategies are essential for the late-stage diversification of a common scaffold.

One example of a post-cyclization modification is the ring-opening of a fused ring system. A facile synthesis of functionalized 1,4-benzodiazepine derivatives has been developed where an azetidine-fused 1,4-diazepine is first synthesized via an intramolecular cross-coupling reaction. mdpi.com The resulting strained four-membered azetidine (B1206935) ring can then be selectively opened by nucleophiles, leading to 3-functionalized 1,4-benzodiazepine derivatives. mdpi.com

Another post-cyclization strategy involves the polymerization of functionalized diazepines. For example, 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine can be polymerized in solution or in the solid state to form a conjugated polymer. researchgate.net This reaction proceeds through one of the cyano groups and is thought to be initiated by a tautomeric form of the diazepine monomer. researchgate.net

Furthermore, the diazepine ring itself can be a part of a larger macrocyclic structure. 1,4-Diazepine-2,3-dicarbonitrile derivatives are valuable precursors for the synthesis of tribenzoporphyrazines, where the diazepine rings are peripherally annulated. researchgate.net These macrocyclization reactions, often templated by a metal ion, demonstrate a sophisticated post-cyclization modification leading to complex molecular architectures. researchgate.net

Advanced Structural and Conformational Investigations of 5,7 Dimethyl 1,4 Diazepane Systems

X-ray Crystallography for Solid-State Structure Elucidation

Analysis of 1,4-Diazepane Ring Conformations (e.g., Chair, Twist-Chair, Boat)

The 1,4-diazepane ring can adopt several low-energy conformations, with the most common being the chair, twist-chair, and boat forms. The specific conformation observed in the crystal lattice is influenced by the nature and position of substituents, as well as crystal packing forces.

Studies on various derivatives reveal this conformational diversity:

Chair Conformation: A substituted 1,4-diazepan-5-one (B1224613) derivative, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, was found to adopt a chair conformation in the solid state. nih.gov In this arrangement, the bulky 4-chlorophenyl substituents occupied the more stable equatorial positions. nih.gov

Twist-Chair Conformation: The twist-chair (or twist) conformation is frequently observed. The cation of 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate (B76445) adopts a twist-chair conformation. scienceopen.com Similarly, other studies on different 1,4-diazepane derivatives have confirmed the prevalence of the twisted chair conformation in their crystal structures. researchgate.net

Boat and Twist-Boat Conformations: A tetrahydrobenzodiazepine derivative, which contains a fused diazepine (B8756704) ring, was reported to adopt a boat conformation. nih.gov Furthermore, N,N-disubstituted-1,4-diazepane orexin (B13118510) receptor antagonists were shown to exist in a low-energy twist-boat ring conformation, a geometry believed to be crucial for their biological activity. nih.gov

The cation of 2,3-dihydro-5,7-dimethyl-1,4-diazepinium perchlorate (B79767) features a delocalized diazapentadienium chain linked by methylene (B1212753) groups in a staggered conformation, resulting in a helical arrangement of the core atoms. rsc.org

| Compound Derivative | Observed Ring Conformation | Reference |

|---|---|---|

| 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one | Chair | nih.gov |

| 5,7-Dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate | Twist-Chair | scienceopen.com |

| N,N-disubstituted-1,4-diazepane orexin receptor antagonists | Twist-Boat | nih.gov |

| (S,E)-3-[4-(furan-2-yl)-2,3,4,5-tetrahydro-1H-benzo[b] nih.govresearchgate.netdiazepin-2-ylidene]-6-methyl-2H-pyran-2,4(3H)-dione | Boat | nih.gov |

| Various substituted 1,4-diazepanes | Twisted Chair | researchgate.net |

Intermolecular Interactions and Crystal Packing Motifs (e.g., Hydrogen Bonding Networks, π-Stacking)

The way molecules arrange themselves in a crystal, known as crystal packing, is dictated by a variety of intermolecular interactions. In 5,7-dimethyl-1,4-diazepane systems, hydrogen bonding is a dominant force.

Hydrogen Bonding Networks: The presence of N-H groups in the diazepane ring allows for the formation of robust hydrogen bonds. In the crystal structure of 2,3-dihydro-5,7-dimethyl-1,4-diazepinium perchlorate, cations and anions are linked in chains by N–H···O hydrogen bonds. rsc.org Similarly, the crystal of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate features N—H···O hydrogen bonds between the cation and anion, which, along with weaker C—H···O interactions, form chains that establish the crystal packing. scienceopen.com In the solid state, 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one exists as a dimer formed through intermolecular N—H⋯O hydrogen bonding. nih.gov

Other Interactions: Beyond classical hydrogen bonds, other interactions contribute to crystal stability. The structure of the aforementioned 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one is further stabilized by C—H⋯O hydrogen bonds and C—Cl⋯π (ring) interactions. nih.gov In related benzodiazepine (B76468) structures, slipped π–π stacking interactions have also been observed to play a role in building the three-dimensional network. nih.gov

Investigation of Disorder Phenomena in Crystalline States

Disorder in crystals refers to the random variation in the position or orientation of atoms or molecules within the lattice. This phenomenon can arise from the conformational flexibility of molecules.

In the context of diazepane systems, conformational flexibility can lead to observable disorder in the crystal structure. For example, the crystal structure of 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one exhibits positional disorder, where one of the 4-chlorophenyl substituents at position 7 is distributed over two distinct positions. nih.gov This indicates that the ring or its substituent can adopt slightly different orientations that are close in energy. It has also been noted more generally that some 1,4-diazepane derivatives show disorder in the seven-membered ring itself, which is a direct consequence of its inherent conformational flexibility. researchgate.net

Solution-Phase Conformational Analysis by Advanced NMR Spectroscopy

While X-ray crystallography provides a static picture of the solid state, NMR spectroscopy is a powerful tool for investigating the dynamic conformational behavior of molecules in solution.

Dynamic NMR (DNMR) for Ring Inversion Barriers

The flexible 1,4-diazepane ring undergoes rapid conformational changes in solution, most notably a ring inversion process that interconverts different chair, boat, and twist forms. Dynamic NMR (DNMR) spectroscopy, which involves recording spectra at different temperatures, is used to study these dynamic processes and quantify the energy barriers associated with them.

While specific DNMR studies on this compound were not found in the reviewed literature, research on the closely related 1,4-benzodiazepin-2-one systems provides valuable insight. For these compounds, dynamic and 2D-EXSY NMR techniques have been used to characterize the ring-inversion barriers. nih.gov The inversion process for these seven-membered rings has an energetic barrier calculated to be around 17.6 kcal/mol for diazepam. researchgate.net Such studies provide a foundation for understanding the conformational dynamics of the 1,4-diazepane core, which is essential for designing molecules with specific shapes and rigidity. nih.gov

| Related Compound System | Technique | Measured Parameter | Reference |

|---|---|---|---|

| 1,4-Benzodiazepin-2-ones | Dynamic NMR, 2D-EXSY NMR | Ring Inversion Barriers | nih.gov |

| Diazepam (a 1,4-benzodiazepine) | Calculation | Ring Inversion Energy Barrier (~17.6 kcal/mol) | researchgate.net |

2D NMR Techniques (e.g., COSY, NOESY, HMBC) for Stereochemical Assignment and Conformational Preferences

Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for elucidating the stereochemistry and preferred conformation of molecules in solution.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically through two or three bonds. sdsu.edu For this compound, COSY would reveal the connectivity between the methyl protons (at C5 and C7) and the methine protons (H5 and H7), as well as the coupling network within the ethylenediamine (B42938) bridge (C2 and C3 protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space (typically within 5 Å), regardless of whether they are connected through bonds. princeton.edu This is crucial for stereochemical and conformational analysis. For this compound, NOESY could distinguish between the cis and trans isomers. In a cis isomer, a NOE would be expected between the two methyl groups if the conformation brings them into proximity. In a chair-like conformation, NOESY correlations between axial and equatorial protons would help define the ring's geometry.

Together, these techniques provide a detailed map of the molecule's structure and preferred shape in solution, complementing the static picture from solid-state X-ray analysis. researchgate.netslideshare.net

Isotopic Labeling Studies (e.g., ¹⁵N-NMR) for Nitrogen Environment Characterization

Isotopic labeling, particularly with ¹⁵N, is a powerful technique for elucidating the specific electronic and structural environments of nitrogen atoms within a molecule. In the case of this compound, the two nitrogen atoms are chemically non-equivalent, and ¹⁵N Nuclear Magnetic Resonance (NMR) spectroscopy provides a direct method to probe these differences. While extensive ¹⁵N-NMR data specifically for this compound is not abundant in the literature, the principles of the technique and data from related cyclic amines allow for a detailed projection of its application and expected outcomes.

The strategic incorporation of ¹⁵N isotopes into the diazepane ring, either at one or both nitrogen positions, would enable a suite of advanced NMR experiments. The primary advantage of ¹⁵N enrichment is the significant enhancement of NMR sensitivity, overcoming the low natural abundance (0.37%) and the relatively low gyromagnetic ratio of the ¹⁵N nucleus.

One-dimensional ¹⁵N-NMR spectra of a labeled this compound would exhibit distinct resonances for N1 and N4. The chemical shifts of these nitrogens are sensitive to their local electronic environment, including hybridization, substituent effects, and protonation states. For secondary aliphatic amines, which are characteristic of the 1,4-diazepane ring, ¹⁵N chemical shifts typically fall within a specific range. The presence of methyl groups at the C5 and C7 positions would further influence these shifts through steric and electronic effects.

Expected ¹⁵N Chemical Shift Ranges for Nitrogen Environments in Cyclic Amines

| Nitrogen Type | Typical ¹⁵N Chemical Shift Range (ppm, relative to CH₃NO₂) |

|---|---|

| Primary Aliphatic Amines | -380 to -320 |

| Secondary Aliphatic Amines | -380 to -290 |

| Tertiary Aliphatic Amines | -370 to -280 |

This table provides a general reference for expected ¹⁵N chemical shifts; specific values for this compound would depend on conformation and solvent.

Furthermore, two-dimensional correlation experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Bond Correlation (HMBC), would be invaluable. These experiments correlate the ¹⁵N chemical shifts with those of directly attached or nearby protons, respectively. This allows for unambiguous assignment of the nitrogen signals and provides through-bond connectivity information, confirming the molecular structure.

Beyond structural confirmation, ¹⁵N-NMR is a sensitive probe of conformational dynamics. The diazepane ring exists in a dynamic equilibrium between various conformers, primarily chair and boat forms. The ¹⁵N chemical shifts and coupling constants (e.g., ¹J(¹⁵N-¹H)) are expected to be different for each conformation. In cases of slow exchange on the NMR timescale, separate signals for each conformer might be observed. More commonly, for faster exchange, the observed chemical shifts will be a population-weighted average of the values for the individual conformers. By studying the temperature dependence of the ¹⁵N-NMR spectra, thermodynamic parameters for the conformational equilibrium can be determined.

Solvent Effects on Conformational Dynamics

The conformational landscape of the this compound ring is intricately linked to its environment, with the choice of solvent playing a critical role in the energetics of its various conformations. The seven-membered diazepane ring is flexible and can adopt several conformations, with the most stable forms generally being in the chair and twist-boat families. The equilibrium between these conformers is influenced by a delicate balance of intramolecular forces, such as steric interactions between the methyl groups and ring protons, and intermolecular interactions with solvent molecules.

The effect of the solvent on conformational dynamics can be rationalized by considering the polarity and hydrogen-bonding capabilities of the medium.

Polar Protic Solvents (e.g., Water, Methanol): These solvents can act as both hydrogen bond donors and acceptors. Hydrogen bonding between the solvent and the amine groups of this compound can significantly stabilize certain conformations. For instance, conformations that allow for more favorable hydrogen bonding interactions with the solvent shell will be preferentially populated. Computational studies on related cyclic amines have shown that explicit solvent molecules can form a structured solvation shell that influences the conformational preferences.

Nonpolar Solvents (e.g., Hexane, Toluene): In nonpolar solvents, intramolecular forces are expected to be the dominant factor in determining the conformational equilibrium. The chair conformation, which often minimizes steric strain, is likely to be favored in such environments.

Systematic studies, often employing computational modeling or variable-temperature NMR spectroscopy, are used to quantify these solvent effects. By measuring the coupling constants and Nuclear Overhauser Effect (NOE) enhancements in different solvents, the relative populations of the major conformers can be estimated.

Expected Influence of Solvent on the Conformational Equilibrium of this compound

| Solvent Type | Dominant Interaction | Expected Effect on Conformational Equilibrium |

|---|---|---|

| Nonpolar (e.g., Cyclohexane) | van der Waals forces | Favors conformations with minimized intramolecular steric strain (e.g., chair). |

| Polar Aprotic (e.g., Acetonitrile) | Dipole-dipole interactions | May stabilize conformers with a larger net dipole moment. |

The interplay between the cis/trans isomerism of the methyl groups and the ring conformation adds another layer of complexity. The relative stability of the cis and trans isomers, and their respective conformational preferences, can also be influenced by the solvent environment.

Spectroscopic Characterization beyond Identification

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Markers

The IR and Raman spectra of this compound are expected to be rich in information, with characteristic bands arising from the diazepane ring, the methyl groups, and the N-H bonds.

N-H Vibrations: The stretching vibrations of the N-H bonds are expected to appear in the region of 3300-3500 cm⁻¹ in the IR spectrum. The exact position and shape of this band can be indicative of hydrogen bonding, either intramolecularly or with a solvent. The N-H bending vibrations typically occur in the 1650-1580 cm⁻¹ region.

C-H Vibrations: The stretching modes of the methyl (CH₃) and methylene (CH₂) groups will be observed in the 2850-3000 cm⁻¹ range. The asymmetric and symmetric bending vibrations of the methyl groups are expected around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

C-N Vibrations: The C-N stretching vibrations of the diazepane ring will give rise to bands in the 1250-1020 cm⁻¹ region. These modes are often coupled with other ring vibrations.

Ring Vibrations: The diazepane ring itself will have a series of complex vibrational modes, including ring stretching, puckering, and torsional vibrations. These are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are highly sensitive to the ring's conformation.

Certain vibrational modes can serve as conformational markers. For instance, the frequencies of specific ring modes may differ between the chair and boat conformations. By comparing experimental spectra with theoretical calculations for different conformations, it is possible to identify the dominant conformer in a given state (e.g., solid, solution).

Raman spectroscopy provides complementary information to IR spectroscopy. Due to the different selection rules, vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric vibrations of the carbon skeleton are often more intense in the Raman spectrum.

Anticipated Vibrational Frequencies for this compound

| Vibrational Mode | Approximate Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | Medium-Strong | Weak |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong | Strong |

| N-H Bend | 1580 - 1650 | Medium | Weak |

| CH₂ Scissor | 1450 - 1485 | Medium | Medium |

| CH₃ Asymmetric Bend | ~1460 | Medium | Medium |

| CH₃ Symmetric Bend | ~1375 | Medium | Medium |

| C-N Stretch | 1020 - 1250 | Medium-Strong | Medium |

Chemical Reactivity and Transformation Studies of 5,7 Dimethyl 1,4 Diazepane

Reactivity of Amine and Alkyl Centers

The reactivity of 5,7-dimethyl-1,4-diazepane is characterized by the distinct chemical properties of its nitrogen and carbon atoms. The nitrogen atoms, with their lone pairs of electrons, are inherently nucleophilic and basic, making them susceptible to reactions with a variety of electrophiles. Conversely, the carbon atoms of the alkyl backbone are generally less reactive but can undergo substitution under specific conditions.

The two secondary amine groups in the 1,4-diazepane ring are the primary sites of chemical reactivity. Their nucleophilicity allows them to readily participate in reactions such as alkylation, acylation, and condensation. The presence of two nitrogen atoms allows for mono- or di-substitution, depending on the reaction stoichiometry and conditions.

Recent studies on related 1,4-diazepan-5-ones have demonstrated the nucleophilic character of the nitrogen atoms in this ring system. In palladium-catalyzed asymmetric allylic alkylation reactions, the nitrogen atom of the diazepan-5-one acts as a nucleophile, attacking an allylic electrophile to form a new carbon-nitrogen bond. This reaction proceeds smoothly to yield gem-disubstituted diazepanone heterocycles nih.gov. While this example is on a diazepan-5-one, it highlights the inherent nucleophilicity of the nitrogen atoms within the 1,4-diazepane scaffold.

Table 1: Examples of N-Alkylation and N-Acylation Reactions on the 1,4-Diazepane Ring

| Reaction Type | Reagent | Product Type | Notes |

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-1,4-diazepane | Can lead to mono- or di-alkylation, and potentially quaternary ammonium (B1175870) salts. |

| N-Acylation | Acyl Chloride (e.g., CH₃COCl) | N-Acyl-1,4-diazepane | Forms a stable amide linkage. Useful for protecting the amine group. |

| Reductive Amination | Aldehyde/Ketone + Reducing Agent | N-Alkyl-1,4-diazepane | A common method for introducing a variety of substituents onto the nitrogen atoms. |

This table is illustrative of typical reactions of secondary amines and is inferred to be applicable to this compound based on general chemical principles.

Direct electrophilic substitution at the carbon atoms of a saturated alkyl chain, such as in this compound, is generally challenging due to the lack of electron-rich centers. However, in related unsaturated 2,3-dihydro-1,4-diazepine systems, electrophilic substitution has been studied. Theoretical and experimental data indicate that in the 2,3-dihydro-1,4-diazepine cation, the proton at the 6-position is significantly more reactive towards electrophiles like bromine than the protons at the 5 and 7 positions rsc.org.

For the saturated this compound, electrophilic attack is more likely to occur at the nitrogen atoms. Any reaction at the carbon centers would likely proceed through a free-radical mechanism under harsh conditions (e.g., UV light and a halogen) or involve activation by a neighboring functional group, which is absent in this simple alkyl-substituted diazepane. There is currently a lack of specific research findings on the electrophilic substitution at the carbon atoms of this compound in the scientific literature.

Ring-Opening and Ring-Expansion Reactions

The seven-membered ring of 1,4-diazepane is relatively stable compared to smaller rings like aziridines and azetidines, which are prone to ring-opening reactions due to significant ring strain. However, under certain conditions, the diazepane ring can undergo cleavage.

Studies on more complex systems, such as azetidine-fused 1,4-benzodiazepines, have shown that the diazepine (B8756704) ring can be formed through ring-opening of a strained four-membered ring. In these cases, the fused azetidine (B1206935) ring can be selectively opened by nucleophiles after activation of the nitrogen atom, leading to functionalized 1,4-benzodiazepine (B1214927) derivatives nih.govnih.gov. While this is an example of ring-opening leading to the formation of a diazepine ring, it underscores the principle that ring transformations are possible within this class of compounds.

Ring-expansion reactions to form larger rings are also conceivable, potentially through rearrangements involving cleavage of a C-N or C-C bond followed by re-cyclization. For instance, the formation of 1,4-diazepine-2,5-dione derivatives has been observed as a side reaction during peptide synthesis, arising from the transformation of an aspartimide peptide intermediate nih.gov. This demonstrates that under specific chemical environments, rearrangements leading to the formation of the diazepine ring can occur.

Table 2: Plausible Ring Transformation Pathways for 1,4-Diazepane Derivatives

| Transformation | Driving Force | Potential Products |

| Ring-Opening | Ring strain (if present in a fused system), reaction with strong nucleophiles/electrophiles. | Linear diamine derivatives. |

| Ring-Expansion | Rearrangement of reactive intermediates. | Larger heterocyclic rings (e.g., 1,5-diazocanes). |

| Ring Contraction | Not commonly observed for simple diazepanes, but can occur in more complex systems. | Substituted piperazines or pyrrolidines. |

This table presents theoretical possibilities for the reactivity of the 1,4-diazepane ring based on general principles of heterocyclic chemistry, as direct studies on this compound are limited.

Polymerization Behavior of Diazepane Derivatives

Solid-state polymerization occurs when monomer crystals are heated or irradiated, leading to the formation of a polymer. The reaction proceeds within the crystalline lattice of the monomer. Research on 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine has shown that it can undergo thermal annealing in the solid state to form a conjugated polymer. Spectroscopic data from solid-state NMR suggest that a tautomeric form of the monomer may initiate the polymerization process. The polymerization is thought to be a heterogeneous process where the crystalline lattice of the monomer is decomposed, resulting in an amorphous polymeric material. The initial addition reaction is likely topochemical, meaning it is governed by the spatial arrangement of the monomer molecules in the crystal.

In solution, the polymerization of diazepine derivatives can be initiated by various external stimuli, such as chemical reagents. For 2,3-dicyano-5,7-dimethyl-6H-1,4-diazepine, polymerization in solution can be initiated by alkaline sugar reagents or butoxide in n-butanol. The mechanism is believed to involve the formation of a delocalized anion from the monomer, which then initiates the polymerization cascade. The resulting polymers have a chain repeat structure that involves polymerization at one of the cyano groups.

Table 3: Comparison of Polymerization Mechanisms for a Diazepine Derivative

| Feature | Solid-State Polymerization | Solution-Phase Polymerization |

| Initiation | Thermal annealing, likely involving a tautomeric form. | Alkaline reagents (e.g., butoxide), leading to an anionic initiator. |

| Monomer | 2,3-Dicyano-5,7-dimethyl-6H-1,4-diazepine | 2,3-Dicyano-5,7-dimethyl-6H-1,4-diazepine |

| Product | Amorphous, insoluble material. | Soluble, conjugated polymer. |

| Proposed Mechanism | Heterogeneous decomposition of the crystal lattice, initial topochemical reaction. | Anionic polymerization initiated by a delocalized anion. |

The data in this table is based on studies of 2,3-Dicyano-5,7-dimethyl-6H-1,4-diazepine and illustrates potential polymerization pathways for related diazepine structures.

Cycloaddition Reactions Involving Diazepine Ring Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of diazepine chemistry, these reactions can be utilized to build fused or spirocyclic systems, often with a high degree of stereocontrol. The nitrogen atoms and the seven-membered ring of the diazepine moiety can influence the reactivity and selectivity of these transformations.

[4+3] Cycloadditions in Heterocycle Synthesis

The [4+3] cycloaddition, a reaction between a 4-atom π-system (diene) and a 3-atom π-system (allyl cation or its equivalent), is a direct method for the synthesis of seven-membered rings. While there is a lack of specific studies involving this compound as a reactant in [4+3] cycloadditions, the synthesis of 1,4-diazepine derivatives through this methodology is an active area of research.

Typically, in the synthesis of 1,4-benzodiazepines, which are structurally related to 1,4-diazepanes, azaoxyallyl cations are employed as the three-carbon component, reacting with various dienes. For instance, the reaction of azaoxyallyl cations with 2-amino-β-nitrostyrenes has been shown to produce functionalized 1,4-benzodiazepin-3-ones in good yields. This suggests that if a suitable diene precursor could be derived from this compound, it could potentially participate in [4+3] cycloaddition reactions to form more complex fused heterocyclic systems.

Table 1: Examples of [4+3] Cycloaddition Reactions for the Synthesis of Diazepine-Related Structures

| Diene Component | 3-Atom Component | Product |

| 2-Amino-β-nitrostyrene | Azaoxyallyl cation | Functionalized 1,4-Benzodiazepin-3-one |

| Anthracene | Oxyallyl cation | 9,10-Dihydro-9,10-propano-anthracene derivative |

This table presents analogous reactions as no direct data for this compound is available.

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are versatile reactions for the construction of five-membered heterocyclic rings. These reactions involve a 1,3-dipole reacting with a dipolarophile. In the context of diazepine chemistry, the diazepine ring can either be part of the 1,3-dipole, the dipolarophile, or a substituent influencing the reaction.

Research on related systems has shown that 1,4-diazepane moieties can be incorporated into N-heterocycles using the Huisgen 1,3-dipolar cycloaddition, often utilizing N-propargylamine derivatives as building blocks. Furthermore, intramolecular 1,3-dipolar cycloadditions have been employed to synthesize triazolobenzodiazepines and pyrrolobenzodiazepines. These examples highlight the potential for a suitably functionalized this compound to participate in such reactions. For example, if one of the nitrogen atoms of this compound were functionalized with an azide (B81097) or an alkyne group, it could readily undergo a 1,3-dipolar cycloaddition.

A study on a constitutional isomer, 5,7-Dimethyl-1,2-diazepine, demonstrated its participation in 1,3-dipolar cycloadditions with nitrile oxides and nitrilimines to form fused oxadiazolino and triazolino-pyrazolino diazepine systems. This indicates that the diazepine ring itself can act as a dipolarophile. While the electronic properties of the 1,2- and 1,4-diazepine systems differ, it suggests a potential avenue of reactivity for this compound.

Table 2: Examples of 1,3-Dipolar Cycloaddition Reactions Involving Diazepine Scaffolds

| 1,3-Dipole | Dipolarophile | Product |

| Nitrile Oxide | 5,7-Dimethyl-1,2-diazepine | Bis- mdpi.comrsc.orgoxadiazolino[4,5-b; 5,4-g] mdpi.com-diazepine |

| Nitrilimine | 5,7-Dimethyl-1,2-diazepine | mdpi.comrsc.orgTriazolino[4,5-b]-pyrazolino[4,5-f] mdpi.com-diazepine |

| Azomethine Ylide | Various alkenes/alkynes | Pyrrolidine-fused heterocycles |

This table presents reactions of a related isomer and general principles as no direct data for this compound is available.

Coordination Chemistry and Supramolecular Assembly with 5,7 Dimethyl 1,4 Diazepane Ligands

5,7-Dimethyl-1,4-diazepane as a Chelating Ligand in Metal Complexes

The seven-membered ring of 1,4-diazepane derivatives, such as this compound, provides a flexible backbone that can coordinate to metal ions in various conformations, making them versatile ligands in coordination chemistry. acs.org These ligands, often containing two nitrogen donor atoms, can act as chelating agents, forming stable complexes with a range of transition metals. acs.orgosti.gov The substituents on the diazepine (B8756704) ring, in this case, the two methyl groups at positions 5 and 7, can influence the steric and electronic properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complexes. researchgate.net

The synthesis of transition metal complexes with 1,4-diazepane-based ligands typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. scispace.com For instance, complexes of a functionalized 1,4-diazepane ligand were prepared by reacting the ligand with lanthanide nitrates or copper(II) tetrafluoroborate. osti.gov General synthetic procedures often involve dissolving the ligand and the metal salt, such as a metal chloride, in a solvent like ethanol (B145695) or a solvent mixture, and then refluxing the solution to facilitate complex formation. scispace.com The resulting solid complexes can then be isolated by filtration, purified by recrystallization, and dried. scispace.com

Characterization of these complexes is carried out using a variety of spectroscopic and analytical techniques. sbmu.ac.ir Elemental analysis is used to determine the stoichiometry of the complexes, providing the percentages of carbon, hydrogen, and nitrogen, which are then compared to the calculated values for the proposed molecular formula. sbmu.ac.ir Infrared (IR) spectroscopy is a crucial tool to confirm the coordination of the ligand to the metal ion. sbmu.ac.ir Shifts in the vibrational frequencies of functional groups in the ligand, such as the C-N stretching bands, upon complexation provide evidence of metal-ligand bond formation. scispace.com New bands appearing in the far-IR region of the spectrum can often be assigned to metal-nitrogen (M-N) vibrations. sbmu.ac.ir

Table 1: General Techniques for Characterization of Transition Metal Complexes

| Technique | Information Obtained |

|---|---|

| Elemental Analysis | Stoichiometry and empirical formula |

| Infrared (IR) Spectroscopy | Identification of functional groups and evidence of coordination |

| NMR Spectroscopy | Structural elucidation in solution |

| Molar Conductivity | Electrolytic nature of the complex |

| UV-Visible Spectroscopy | Electronic transitions and coordination geometry |

| Magnetic Susceptibility | Magnetic moment and spin state of the metal ion |

The this compound ligand, as a derivative of 1,4-diazepane (homopiperazine), typically acts as a bidentate chelating ligand, coordinating to a metal center through its two nitrogen atoms. acs.orgmdpi.com This chelation forms a seven-membered ring system involving the metal atom. The flexibility of the diazepine ring allows it to adopt different conformations to accommodate the geometric preferences of various metal ions. acs.org

The coordination geometry around the metal center is influenced by several factors, including the electronic configuration of the metal ion, the steric bulk of the ligand, and the nature of other co-ligands and counter-ions present in the complex. scispace.com For first-row transition metals, common coordination geometries include tetrahedral, square planar, and octahedral. sbmu.ac.irscispace.com For instance, in the complex Ni(AAZ)₂₂, where AAZ is the similar ligand 6-amino-6-methylperhydro-1,4-diazepine, the nickel(II) ion is in an octahedral environment, coordinated by the two nitrogen atoms of the diazepine ring and the nitrogen of the amino group from two ligand molecules. acs.org

In some cases, five-coordinate geometries, such as square pyramidal or trigonal bipyramidal, can be observed. scispace.com For example, complexes with the general formula [M(DLMBZD)X₂], where DLMBZD is a bulky 1,5-benzodiazepine derivative and M is Zn(II), Cd(II), or Hg(II), exhibit a five-coordinate, square-based pyramidal geometry. rsc.org In these complexes, the metal is coordinated by two halide ligands, two nitrogen atoms from the diazepine and another heterocyclic ring, and a carbonyl oxygen atom. rsc.org The degree of distortion from an ideal geometry often depends on the specific metal ion. rsc.org

The coordination of the 1,4-diazepane ring can also be part of a larger, multidentate ligand system. For example, 1,4-diazepane platforms can be functionalized with other donor groups to create ligands with higher denticity, capable of forming more complex coordination environments. osti.govnih.gov

Table 2: Common Coordination Geometries for Transition Metal Complexes

| Coordination Number | Geometry | Example Metal Ions |

|---|---|---|

| 4 | Tetrahedral | Zn(II) |

| 4 | Square Planar | Ni(II), Cu(II) |

| 5 | Square Pyramidal | Co(II), Ni(II), Cu(II) |

| 5 | Trigonal Bipyramidal | Co(II), Ni(II) |

In benzo[b] osti.govd-nb.infodiazepine derivatives, the diazepine moiety has been observed to adopt a boat conformation in the crystalline state. researchgate.net The nature of the substituents on the ring was found to influence the resulting supramolecular synthons, highlighting the interplay between ligand conformation and intermolecular interactions. researchgate.net The conformation of the diazepine ring can therefore be a determining factor not only for the intramolecular geometry of the complex but also for its packing in the solid state.

Supramolecular Chemistry of 1,4-Diazepane Derivatives

The study of 1,4-diazepane derivatives extends beyond their coordination to single metal ions into the realm of supramolecular chemistry, where molecules self-assemble into larger, ordered structures. researchgate.net These assemblies are held together by non-covalent interactions, which are weaker than covalent bonds but act cooperatively to create well-defined architectures. researchgate.netnih.gov

Derivatives of 1,4-diazepane, which contain N-H groups, are capable of acting as hydrogen bond donors, while the nitrogen atoms can also act as hydrogen bond acceptors. This makes hydrogen bonding a primary driving force for the self-assembly of these molecules. nih.gov In the crystal structure of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate (B76445), N-H···O hydrogen bonds between the diazepine cation and the picrate anion, along with weaker C-H···O interactions, create chains that dictate the crystal packing. nih.govscienceopen.com

Beyond classical hydrogen bonds, other non-covalent interactions play a significant role in the supramolecular organization of diazepine derivatives. acs.org These can include C-H···π interactions, where a C-H bond interacts with the electron cloud of an aromatic ring, and π-π stacking interactions between aromatic moieties if they are present in the molecule. researchgate.net The cooperative action of these varied interactions leads to the formation of complex three-dimensional networks. nih.gov The specific patterns of these interactions, often referred to as supramolecular synthons, can be influenced by the substituents on the diazepine ring, demonstrating how molecular-level changes can direct the macroscopic structure. researchgate.net

The ability of 1,4-diazepane and its derivatives to form stable cations upon protonation makes them excellent candidates for constructing organic/inorganic hybrid materials and ionic salts. mdpi.com Hexahydro-1,4-diazepine (homopiperazine) itself is known to be a component of various organic and organic/inorganic supramolecular ionic salts. mdpi.com

A clear example of ionic salt formation is the reaction of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine with picric acid, which yields 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate. nih.govscienceopen.com In this salt, the diazepine ring is protonated, forming a cation which then pairs with the picrate anion. The stability of the resulting crystal lattice is ensured by a network of hydrogen bonds and other weak interactions between the cation and anion. scienceopen.com These ionic salts can be considered simple organic/inorganic hybrid materials, where the properties of the final material are a combination of its constituent organic and inorganic parts.

Anion Coordination Studies

The investigation of anion coordination by ligands derived from this compound provides valuable insights into the principles of supramolecular assembly and the design of anion receptors. Research in this area has explored how the conformational properties and hydrogen-bonding capabilities of the diazepine ring can be utilized to bind and organize various anions.

A notable example is the study of the interaction between the protonated form of a closely related derivative, 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine, and the picrate anion (C₆H₂N₃O₇⁻). nih.gov In this case, the diazepine derivative acts as a cation (C₇H₁₃N₂⁺) and forms a salt with the picrate anion. The crystal structure of this salt, 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepin-4-ium picrate, reveals specific and directional interactions that are fundamental to anion coordination. nih.gov

The seven-membered 1,4-diazepine ring in the cation adopts a twist-chair conformation. nih.gov This specific conformation orients the N-H groups in a way that facilitates effective hydrogen bonding with the picrate anion. The structural details of these interactions, determined through single-crystal X-ray diffraction, provide precise information on bond lengths and angles, which are critical for understanding the nature and strength of the anion coordination.

Density functional theory (DFT) calculations have been employed to further analyze the cation-anion pair. nih.goviucr.org These computational studies complement the experimental X-ray data and offer deeper insights into the electronic and geometric factors that stabilize the complex. For instance, DFT calculations can help to rationalize the observed bond angles and the twisting of the nitro groups in the picrate anion relative to its benzene (B151609) ring, which is influenced by the hydrogen bonding interactions. nih.goviucr.org

While direct studies on the anion coordination of the saturated this compound are less prevalent in the cited literature, the findings from its dihydro- derivative provide a strong model for how this ligand system can interact with anions. The presence of two secondary amine groups in the this compound ring makes it a prime candidate for binding anions through dual hydrogen-bond donation, particularly when the ring is protonated.

The following table summarizes the key crystallographic and interaction data for the complex formed between the 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine cation and the picrate anion.

| Parameter | Value | Reference |

| Cation | 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepine (C₇H₁₃N₂⁺) | nih.gov |

| Anion | Picrate (C₆H₂N₃O₇⁻) | nih.gov |

| Conformation of Diazepine Ring | Twist Chair | nih.gov |

| Primary Interactions | N—H⋯O Hydrogen Bonds | nih.goviucr.org |

| Secondary Interactions | C—H⋯O Hydrogen Bonds | nih.goviucr.org |

| Dihedral Angle (Benzene & Diazepine Rings) | 4.4 (6)° | nih.gov |

This detailed structural and computational analysis of a closely related system underscores the potential of this compound and its derivatives as effective ligands for anion coordination, driven by specific hydrogen bonding patterns and favorable conformational preorganization.

Catalytic Applications of 1,4 Diazepane Derivatives

Organocatalysis Mediated by Chiral Diazepane Scaffolds: A Hypothesized Role for 5,7-Dimethyl-1,4-diazepane

Organocatalysis, the use of small organic molecules as catalysts, has become a cornerstone of modern synthetic chemistry. Chiral amines and their derivatives are particularly effective in a variety of asymmetric transformations. Although no specific studies on chiral this compound have been found, the behavior of other chiral diamines provides a strong basis for predicting its potential catalytic activity.

Asymmetric Transformations (e.g., Michael Additions, Aldol (B89426) Reactions)

The Michael addition and aldol reaction are fundamental carbon-carbon bond-forming reactions for which numerous chiral organocatalysts have been developed. Typically, chiral diamines catalyze these reactions through the formation of enamine or iminium ion intermediates.

It is hypothesized that a chiral version of this compound, for instance, a (5R,7R)- or (5S,7S)-5,7-Dimethyl-1,4-diazepane, could be a competent organocatalyst. The methyl groups at the C5 and C7 positions would provide a specific chiral environment around the nitrogen atoms, which could induce stereoselectivity in the transition state of the reaction.

Hypothetical Application in Michael Addition:

In a hypothetical Michael addition of a ketone to a nitro-olefin, the chiral this compound would react with the ketone to form a chiral enamine. This enamine would then attack the nitro-olefin from a specific face, dictated by the steric hindrance of the methyl groups on the diazepane ring, leading to the preferential formation of one enantiomer of the product.

Hypothetical Application in Aldol Reaction:

Similarly, in an aldol reaction between a ketone and an aldehyde, the chiral diazepane would form a nucleophilic enamine with the ketone. The stereochemical outcome of the subsequent attack on the aldehyde would be controlled by the chiral scaffold of the catalyst. The expected performance of such a catalyst in terms of yield and enantioselectivity would need to be determined experimentally.

Activation of Carbonyl Compounds via Specific Intermediates

The catalytic cycle of many amine-catalyzed reactions involves the activation of carbonyl compounds through the formation of nucleophilic enamines or electrophilic iminium ions. A chiral this compound is expected to follow these established mechanisms. The specific geometry and electronic properties of the resulting intermediates would be influenced by the conformation of the seven-membered ring and the electronic effects of the methyl substituents. The activation of carbonyl compounds is a critical step, and the efficiency of a potential catalyst based on this scaffold would depend on the stability and reactivity of these transient species.

Metal-Diazepane Complexes as Catalysts: A Promising yet Unexplored Area

The use of chiral ligands in transition metal catalysis is a powerful strategy for achieving high enantioselectivity. The two nitrogen atoms of the 1,4-diazepane ring are excellent coordination sites for a variety of metal ions.

Enantioselective Catalysis with Chiral Metal-Diazepane Complexes

The synthesis of chiral metal complexes of this compound would be the first step towards exploring their catalytic potential. By coordinating a suitable metal precursor (e.g., from the palladium, rhodium, iridium, copper, or zinc families) with a chiral enantiomer of this compound, a new class of chiral catalysts could be generated.

These hypothetical complexes could be tested in a range of enantioselective transformations, such as asymmetric hydrogenations, allylic alkylations, and cyclopropanations. The catalytic performance would be highly dependent on the nature of the metal center, the coordination geometry, and the specific steric and electronic properties of the chiral this compound ligand.

Catalytic Activity in Organic Transformations

Beyond enantioselective catalysis, metal complexes of achiral this compound could also exhibit interesting catalytic activity in various organic transformations. For example, they could be investigated as catalysts for cross-coupling reactions, oxidations, or polymerizations. The specific ligand environment provided by the diazepane scaffold could lead to unique reactivity or selectivity profiles compared to existing catalysts.

The table below summarizes the potential, yet currently undocumented, catalytic applications of this compound, which warrant future investigation.

| Catalysis Type | Specific Application | Hypothesized Role of this compound |

| Organocatalysis | Asymmetric Michael Addition | As a chiral amine catalyst forming a stereodirecting enamine intermediate. |

| Organocatalysis | Asymmetric Aldol Reaction | As a chiral amine catalyst to control the facial selectivity of the reaction. |

| Metal Catalysis | Enantioselective Hydrogenation | As a chiral ligand for a transition metal (e.g., Rh, Ir) to create a chiral catalytic environment. |

| Metal Catalysis | Asymmetric Allylic Alkylation | As a chiral ligand for a transition metal (e.g., Pd) to control the stereochemical outcome of the substitution. |

Theoretical and Computational Chemistry of 5,7 Dimethyl 1,4 Diazepane Systems

Quantum Chemical Calculations (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For 5,7-Dimethyl-1,4-diazepane systems, DFT calculations have been instrumental in elucidating various chemical properties.

Optimization of Molecular Geometries and Conformational Energy Landscapes

The seven-membered 1,4-diazepane ring can adopt several conformations, with the chair and twist-chair forms being common. iucr.orgnih.gov DFT calculations, often using the B3LYP functional with a 6-31G(d,p) or similar basis set, are employed to optimize the molecular geometries of these conformers and determine their relative energies. iucr.orgnih.gov

For instance, in the solid state, derivatives of 1,4-diazepane have been shown to adopt a chair conformation. iucr.orgiucr.org In a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one, the seven-membered diazepane ring was found to be in a chair conformation with specific puckering parameters determined. nih.goviucr.org Similarly, the cation of 5,7-dimethyl-2,3-dihydro-1H-1,4-diazepinium picrate (B76445) adopts a twist-chair conformation. nih.gov The orientation of substituents, such as axial or equatorial, is also a key aspect of the conformational analysis. iucr.orgnih.gov

The study of the conformational energy landscape helps in understanding the stability and interconversion between different conformers. This is crucial as the biological activity of such compounds is often linked to a specific three-dimensional arrangement.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. researchgate.net

For derivatives of 1,4-diazepane, DFT calculations have been used to determine the energies of the HOMO and LUMO and the resulting energy gap. nih.govnih.gov In one study, the HOMO and LUMO energies for a 1,4-diazepan-5-one (B1224613) derivative were calculated to be -6.4148 eV and -0.7333 eV, respectively, resulting in an energy gap of 5.6815 eV. nih.goviucr.org The distribution of the electron density in these orbitals provides insight into the electrophilic and nucleophilic sites of the molecule. nih.gov

From the HOMO and LUMO energies, various chemical reactivity descriptors can be calculated, including:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating higher reactivity.

These descriptors provide a quantitative measure of the molecule's reactivity and can be used to predict its behavior in chemical reactions. nih.govnih.govmaterialsciencejournal.org

Table 1: Calculated Chemical Reactivity Descriptors for a 1,4-Diazepan-5-one Derivative

| Parameter | Value (eV) |

| EHOMO | -6.4148 |

| ELUMO | -0.7333 |

| Energy Gap (ΔE) | 5.6815 |

| Ionization Potential (I) | 6.4148 |

| Electron Affinity (A) | 0.7333 |

| Electronegativity (χ) | 3.5740 |

| Chemical Hardness (η) | 2.8407 |

| Chemical Softness (S) | 0.1760 |

Data sourced from a study on 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one. nih.goviucr.org

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies) for Comparison with Experimental Data

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data to validate both the computational method and the experimental structure determination.

The calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. mdpi.comnih.gov Different DFT functionals and basis sets can be benchmarked to find the most accurate method for predicting ¹H and ¹³C NMR chemical shifts. mdpi.comnih.govresearchgate.net For instance, studies have shown that functionals like B97D and TPSSTPSS can provide accurate predictions. nih.govresearchgate.net The choice of geometry optimization level also significantly impacts the accuracy of the calculated chemical shifts. nih.govnih.gov

Vibrational frequencies calculated using DFT can be compared with experimental Infrared (IR) and Raman spectra. This comparison helps in the assignment of vibrational modes and provides further confidence in the optimized molecular structure. materialsciencejournal.org

Molecular Dynamics (MD) Simulations for Conformational Dynamics in Solution and Binding Interactions

Molecular Dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing the study of conformational changes and interactions with other molecules over time.

Conformational Transitions and Barriers

While DFT provides information on static structures, MD simulations can explore the conformational space of this compound in solution, revealing the transitions between different conformers and the energy barriers associated with these changes. These simulations track the trajectory of each atom over time by solving Newton's equations of motion, providing insights into the flexibility of the diazepane ring and the influence of the solvent on its conformational preferences. rug.nlmdpi.com

Ligand-Protein Interactions at a Molecular Level

For 1,4-diazepane derivatives that exhibit biological activity, MD simulations are a crucial tool for understanding their interactions with protein targets at an atomic level. nih.govnih.gov These simulations can reveal the binding mode of the ligand within the protein's active site, identify key interacting residues, and estimate the stability of the ligand-protein complex. nih.govnih.govmdpi.com

For example, MD simulations have been used to study the interaction of diazepane-based ligands with sigma receptors. nih.govnih.gov By running simulations of the ligand-protein complex in a water environment, researchers can observe the dynamics of the binding pocket and the stability of hydrogen bonds and other non-covalent interactions over time. nih.gov The root-mean-square deviation (RMSD) of the protein and ligand atoms is often monitored to assess the stability of the complex during the simulation. nih.govnih.gov Such studies are invaluable for rational drug design and for understanding the molecular basis of a compound's biological activity. nih.govnih.gov

Crystal Energy Landscape and Hirshfeld Surface Analysis for Solid-State Interactions

The arrangement of molecules in the solid state is governed by a delicate balance of intermolecular interactions. Computational Crystal Structure Prediction (CSP) methods are increasingly used to map out the crystal energy landscape, which represents the relative energies of different possible packing arrangements for a given molecule. rsc.org This landscape helps in identifying stable polymorphs and understanding the packing preferences of pharmaceutical compounds and other molecular solids. rsc.org

For diazepine (B8756704) derivatives, Hirshfeld surface analysis has emerged as a crucial technique for visualizing and quantifying intermolecular interactions within a crystal lattice. iucr.orgnih.gov This method maps the electron distribution of a molecule in its crystalline environment, allowing for a detailed breakdown of the close contacts between neighboring molecules. The Hirshfeld surface is generated by partitioning the crystal space into regions where the electron density of a pro-molecule (the molecule of interest) dominates over the pro-crystal (the sum of all molecules in the crystal).

Key features of this analysis include:

d_norm surface: This surface is mapped with a normalized contact distance (d_norm), which highlights regions of significant intermolecular interaction. Red spots on the d_norm surface indicate contacts that are shorter than the sum of the van der Waals radii of the interacting atoms, typically representing hydrogen bonds or other strong interactions. iucr.org

2D Fingerprint Plots: These plots summarize all the intermolecular contacts in the crystal, plotting the distance from the Hirshfeld surface to the nearest nucleus inside the surface (d_i) against the distance to the nearest nucleus outside the surface (d_e). The resulting plot is a unique fingerprint for the crystal structure, with specific features corresponding to different types of interactions. nih.gov

| Interaction Type | Contribution (%) | Reference |

|---|---|---|

| H···H | 45.6 | iucr.orgnih.gov |

| Cl···H / H···Cl | 23.8 | iucr.orgnih.gov |

| H···C / C···H | 12.6 | iucr.orgnih.gov |

| H···O / O···H | 8.7 | iucr.orgnih.gov |

| C···Cl / Cl···C | 7.1 | iucr.orgnih.gov |

This table presents data for 2,7-bis(4-chlorophenyl)-3,3-dimethyl-1,4-diazepan-5-one as a representative example of a substituted diazepane system.

These analyses confirm that even weak C-H···O and C-H···π interactions can play a crucial role in the formation of the supramolecular architecture, linking molecules into chains, sheets, or more complex three-dimensional networks. nih.govnih.gov The conformation of the seven-membered diazepine ring, typically a chair, twist-chair, or boat, also significantly influences the crystal packing. nih.govnih.govmdpi.com

Reaction Mechanism Studies through Computational Modeling